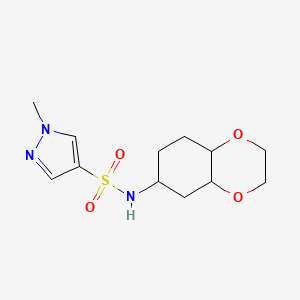
1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in the context of drug development for various diseases, including infectious diseases and possibly cancer. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N3O3S
- Molecular Weight : 295.36 g/mol
The compound features a pyrazole ring linked to a sulfonamide group, which is known for its diverse pharmacological properties.
Research indicates that compounds in the pyrazole sulfonamide class often act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, studies have identified that certain pyrazole sulfonamides target Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential therapeutic target for human African trypanosomiasis (HAT). The inhibition of this enzyme disrupts the lipid modification of proteins essential for the survival of the parasite .
Antimicrobial Activity
A study on related pyrazole sulfonamides demonstrated significant antimicrobial activity against various pathogens. The compound exhibited an IC50 value in the low micromolar range against T. brucei, indicating potent activity .
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | TbNMT | 0.002 |
| DDD85646 (related compound) | TbNMT | 0.002 |
CNS Penetration
One of the challenges with many therapeutic agents is their ability to penetrate the blood-brain barrier (BBB). Modifications to the structure of pyrazole sulfonamides have been shown to improve BBB permeability. For instance, certain modifications led to a brain:blood ratio increase, enhancing central nervous system exposure without compromising efficacy against T. brucei .
Case Studies
In a series of experiments conducted on murine models infected with T. brucei, the efficacy of this compound was evaluated:
- Study Design : Mice were administered varying doses of the compound over a period of four days.
| Dose (mg/kg) | Efficacy (%) |
|---|---|
| 12.5 | Fully curative |
| 50 | Fully curative |
These results suggest that this compound could be a viable candidate for further development as an anti-trypanosomal agent.
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGZEZBVUKOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













